CYTOSINE, 1-beta-D-ARABINOFURANOSYL-N(sup 4)-PENTADECANOYL-
Description
The compound "CYTOSINE, 1-beta-D-ARABINOFURANOSYL-N⁴-PENTADECANOYL-" is a cytosine derivative featuring a β-D-arabinofuranosyl sugar moiety at the 1-position and a pentadecanoyl (C15) fatty acid chain at the N⁴ position. Arabinofuranosyl cytosine analogs, such as cytarabine (ara-C), are clinically significant antimetabolites used in cancer therapy, suggesting that this compound may share similar biological targeting mechanisms, albeit with altered pharmacokinetics due to the N⁴-pentadecanoyl substitution .
Properties
CAS No. |
59252-35-6 |
|---|---|
Molecular Formula |
C24H41N3O6 |
Molecular Weight |
467.6 g/mol |
IUPAC Name |
N-[1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]pentadecanamide |
InChI |
InChI=1S/C24H41N3O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-20(29)25-19-15-16-27(24(32)26-19)23-22(31)21(30)18(17-28)33-23/h15-16,18,21-23,28,30-31H,2-14,17H2,1H3,(H,25,26,29,32)/t18-,21-,22+,23-/m1/s1 |
InChI Key |
KPDUJONFVNUHQT-TWHAJKEOSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCC(=O)NC1=NC(=O)N(C=C1)[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)O |
Canonical SMILES |
CCCCCCCCCCCCCCC(=O)NC1=NC(=O)N(C=C1)C2C(C(C(O2)CO)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Pathways for N⁴-Acylation
The core strategy for synthesizing N⁴-acyl derivatives of 1-β-D-arabinofuranosylcytosine (Ara-C) involves introducing a pentadecanoyl group at the N⁴ position of cytosine. Key steps include:
- Reagents : Ara-C is reacted with pentadecanoic acid derivatives, such as pentadecanoyl chloride or activated esters, in anhydrous conditions.
- Conditions : A study comparing trichloroacetic acid (TCA) and perchloric acid (PCA) extraction highlighted PCA’s superiority in stabilizing acylated derivatives during purification.
- Solvent System : Non-polar solvents (e.g., dichloroethane) with coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are employed.
- Hydroxyl groups on the arabinofuranose ring are often protected with benzyl or acetyl groups to prevent undesired side reactions. For example, tri-O-benzyl protection is used during glycosylation.
- Deprotection is achieved via hydrogenolysis (e.g., palladium chloride under H₂) or acidic hydrolysis (e.g., HCl-methanol).
Purification and Analytical Validation
a. High-Performance Liquid Chromatography (HPLC)
- Column : μBondapak NH₂ or ABX Permaphase columns enable separation of Ara-C derivatives and their phosphate esters.
- Mobile Phase : Gradient elution with buffer-acetonitrile mixtures.
- Data : Typical retention times for N⁴-acyl derivatives range from 8–12 minutes, with >95% purity.
- Spectroscopy :
- ¹H/¹³C NMR : Characteristic signals for the pentadecanoyl chain (δ 0.88 ppm for terminal CH₃, δ 2.35 ppm for CO-CH₂).
- Mass Spectrometry : Molecular ion peak at m/z 495.7 (C₂₆H₄₅N₃O₆).
- X-ray Diffraction (XRD) : Crystalline forms are analyzed for stability, as seen in related compounds.
Stability and Formulation Considerations
- Solubility Enhancement : Detergents like HCO-60 are used to dissolve lipophilic N⁴-acyl derivatives, improving bioavailability.
- Enzymatic Resistance : N⁴-pentadecanoyl Ara-C shows prolonged activity due to resistance to cytidine deaminase, a key Ara-C-inactivating enzyme.
Comparative Data on Reaction Optimization
Industrial-Scale Synthesis Protocols
- Crystallization : A HCl-methanol system (0.5–3% HCl, 10–40°C, 1–3 hours) yields stable monohydrochloride crystals.
- Yield Optimization : Silylation-desilylation steps improve coupling efficiency, achieving >70% yield in glycosylation reactions.
Chemical Reactions Analysis
Types of Reactions
CYTOSINE, 1-beta-D-ARABINOFURANOSYL-N(sup 4)-PENTADECANOYL- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the N4 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
CYTOSINE, 1-beta-D-ARABINOFURANOSYL-N(sup 4)-PENTADECANOYL- has several scientific research applications:
Chemistry: It is used as a model compound to study nucleoside analogs and their chemical properties.
Biology: The compound is used in studies of DNA and RNA interactions, as well as in the development of nucleoside-based probes.
Industry: The compound can be used in the synthesis of novel nucleoside analogs for various industrial applications.
Mechanism of Action
The mechanism of action of CYTOSINE, 1-beta-D-ARABINOFURANOSYL-N(sup 4)-PENTADECANOYL- involves its incorporation into DNA or RNA, where it can interfere with normal nucleic acid function. The pentadecanoyl group may enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, it can be phosphorylated to its active triphosphate form, which can then be incorporated into nucleic acids, leading to chain termination or other disruptions in nucleic acid synthesis.
Comparison with Similar Compounds
Comparative Analysis with Analogous Compounds
Sugar Moiety Modifications
Key Insight: The arabinofuranosyl group in the target compound may confer resistance to deaminases, similar to cytarabine, while the 4-thio or dideoxy modifications in analogs alter substrate recognition or stability .
N⁴-Acyl Group Variations
Key Insight: Longer acyl chains (e.g., pentadecanoyl vs. Stearoyl (C18) derivatives in ceramides () demonstrate lipid raft affinity, suggesting the target compound may localize to membranes .
Physicochemical Properties
†Estimated based on analogous structures in .
Key Insight: The pentadecanoyl group likely extends half-life by slowing enzymatic degradation, a critical advantage over unmodified cytarabine .
Q & A
Q. What synthetic methodologies are employed for the N⁴-pentadecanoyl modification in β-D-arabinofuranosylcytosine derivatives?
The synthesis typically involves acylation of the cytosine N⁴-amino group using pentadecanoic acid derivatives. Protecting group strategies (e.g., acetyl or trityl groups) are critical to ensure regioselectivity during glycosylation and acylation steps. For example, 4-methoxytrityl chloride and acetic anhydride are used to protect hydroxyl groups in ribofuranosyl intermediates, followed by deprotection under mild acidic conditions . Post-synthetic purification via column chromatography and characterization by NMR (¹H, ¹³C) and mass spectrometry (ESI-MS) are essential to confirm structural integrity .
Q. Which analytical techniques are critical for confirming the structural identity and purity of this compound?
High-resolution NMR spectroscopy (e.g., 2D-COSY, HSQC) is used to verify the arabinofuranosyl sugar conformation and acyl chain attachment. Mass spectrometry (MALDI-TOF or LC-MS) confirms molecular weight, while HPLC (reverse-phase C18 columns with UV detection) assesses purity. Differential scanning calorimetry (DSC) may also characterize thermal stability and crystallinity .
Q. How does the pentadecanoyl moiety influence the compound’s solubility and bioavailability?
The long acyl chain enhances lipophilicity, reducing aqueous solubility but improving membrane permeability. Researchers evaluate this via logP measurements (shake-flask method) and in vitro permeability assays (e.g., Caco-2 cell monolayers). Comparative studies with shorter acyl chains (e.g., acetyl or benzoyl derivatives) are conducted to establish structure-activity relationships .
Q. What in vitro models are commonly used to screen this compound’s biological activity?
Cytotoxicity assays (MTT or resazurin-based) in cancer cell lines (e.g., HeLa, MCF-7) and antiviral activity tests in viral replication models (e.g., HIV-1 or HBV) are standard. Dose-response curves (IC₅₀ calculations) and selectivity indices (ratio of toxic vs. effective concentrations) are generated to assess therapeutic potential .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data across different cell lines or experimental setups?
Contradictions may arise from variations in cell culture conditions (e.g., serum concentration, passage number) or assay protocols. Methodological solutions include:
- Triangulation : Cross-validate results using orthogonal assays (e.g., flow cytometry for apoptosis vs. caspase-3 activity assays) .
- Standardization : Adopt harmonized protocols (e.g., CLSI guidelines) for cell viability assays .
- Meta-analysis : Systematically review literature to identify confounding variables (e.g., pH, temperature) and adjust experimental designs accordingly .
Q. What experimental design considerations are essential when assessing in vivo pharmacokinetics?
Key factors include:
- Dosing regimen : Single vs. multiple doses to evaluate accumulation.
- Formulation : Use of surfactants (e.g., Tween-80) or liposomal encapsulation to enhance solubility.
- Bioanalytical methods : LC-MS/MS for plasma concentration profiling, with attention to metabolite identification (e.g., deacylation products) .
- Animal models : Selection of species with metabolic similarities to humans (e.g., murine vs. non-human primates) .
Q. How can researchers optimize synthetic yields when scaling up production for preclinical studies?
Challenges include low regioselectivity during acylation and purification bottlenecks. Strategies:
- DoE (Design of Experiments) : Optimize reaction parameters (temperature, solvent polarity, catalyst loading) using response surface methodology .
- Continuous flow chemistry : Improve reproducibility and reduce side reactions compared to batch synthesis .
- Green chemistry principles : Replace toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., 2-MeTHF) .
Q. What computational approaches support the rational design of derivatives with improved target binding?
Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) predict interactions with target enzymes (e.g., DNA polymerase β or viral reverse transcriptase). QSAR models correlate acyl chain length with inhibitory activity, guiding synthetic prioritization .
Q. How should researchers address discrepancies between in silico predictions and empirical binding assays?
Discrepancies may stem from force field inaccuracies or solvent effects. Solutions include:
Q. What ethical and methodological standards apply to preclinical toxicity studies of this compound?
Compliance with OECD guidelines (e.g., acute oral toxicity 423) and 3R principles (Replacement, Reduction, Refinement) is mandatory. Histopathological analysis (liver, kidney) and hematological profiling in rodent models are required. Researchers must document negative controls and blinded data analysis to mitigate bias .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
